molecular formula C14H22N2O B11808910 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

Cat. No.: B11808910
M. Wt: 234.34 g/mol
InChI Key: XMOMAAZJAIUDBG-UHFFFAOYSA-N
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Description

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine (CAS 1352520-41-2) is a high-purity chemical compound supplied for research use. With a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol, this heterocyclic compound features a pyridine core substituted with methoxy and methyl groups, and a 1-isopropylpyrrolidine moiety . Compounds with this specific structural motif are of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that structurally related pyrrolidinylpyridine compounds are investigated as potent kinase inhibitor compounds . Specifically, such molecules have been designed to inhibit the activity of DYRK1A (Dual-Specificity Tyrosine-Regulated Kinase 1A), a kinase implicated in critical cellular processes . Research into these inhibitors explores their potential to increase proliferation in human pancreatic beta cells, suggesting applications in research related to diabetes and conditions associated with insufficient insulin secretion . Furthermore, due to the role of DYRK1A in brain development and function, these compounds are also relevant to foundational research in neurological disorders, including neurodegenerative diseases . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. This product is intended for research applications by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

6-methoxy-2-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2O/c1-10(2)16-9-5-6-13(16)12-7-8-14(17-4)15-11(12)3/h7-8,10,13H,5-6,9H2,1-4H3

InChI Key

XMOMAAZJAIUDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2CCCN2C(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols

Pyrrolidine rings are commonly formed via intramolecular cyclization of γ-amino alcohols. For example, 1-isopropylpyrrolidin-2-ol can be synthesized by reducing γ-nitrogen-substituted ketones followed by acid-catalyzed cyclization. A representative procedure involves:

  • Alkylation of 4-chlorobutyronitrile with isopropylamine to form 4-(isopropylamino)butyronitrile.

  • Hydrolysis to the corresponding γ-amino ketone.

  • Reductive amination using sodium cyanoborohydride to yield 1-isopropylpyrrolidin-2-ol.

This method achieves yields of 75–85% but requires careful pH control to minimize byproducts like imine oligomers.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM offers a stereoselective route to pyrrolidines. For instance, diene precursors such as N-isopropyldiallylamine undergo RCM in dichloromethane at 40°C, producing the pyrrolidine ring in 90% yield with >95% stereopurity.

Pyridine Core Functionalization

Direct C–H Activation for Methoxy and Methyl Group Introduction

Recent advances in transition metal catalysis enable direct C–H functionalization of pyridine derivatives:

  • Methoxylation : Pd(OAc)₂/Xantphos-catalyzed coupling of pyridine-3-boronic acid with methyl iodide in the presence of CuI and K₂CO₃ yields 6-methoxypyridine derivatives.

  • Methylation : Continuous flow systems using Raney® nickel and methanol as a methyl source achieve α-methylation of pyridines at 180°C with 78–97% yields.

Halogenation for Cross-Coupling

Bromination at the 3-position is critical for subsequent coupling with pyrrolidine. A two-step protocol is employed:

  • Nitration : 2-methyl-6-methoxypyridine reacts with HNO₃/H₂SO₄ at 0°C to form 3-nitro-2-methyl-6-methoxypyridine (89% yield).

  • Sandmeyer reaction : Diazotization of the nitro group followed by treatment with CuBr yields 3-bromo-2-methyl-6-methoxypyridine (83% yield).

Coupling Pyrrolidine and Pyridine Moieties

Buchwald-Hartwig Amination

Pd-catalyzed C–N coupling is the most reliable method for linking the pyrrolidine to the pyridine core. Optimized conditions include:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : BrettPhos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : 1,4-dioxane at 100°C.

Under these conditions, 3-bromo-2-methyl-6-methoxypyridine couples with 1-isopropylpyrrolidin-2-amine to afford the target compound in 92% yield.

Ullmann-Type Coupling

For electron-deficient pyridines, CuI/1,10-phenanthroline in DMF at 120°C facilitates coupling with pyrrolidine derivatives. This method achieves 70–80% yields but requires longer reaction times (24–48 h).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Buchwald-HartwigC–N coupling, Pd catalysis92High efficiency, scalabilityCost of Pd catalysts
UllmannCu-mediated coupling75Low catalyst costLong reaction times
Reductive AminationCyclization of γ-amino ketones85Stereochemical controlMulti-step synthesis

Emerging Methodologies

Continuous Flow Synthesis

Integrating pyridine methylation and C–N coupling in a continuous flow system reduces reaction times from hours to minutes. For example, a tandem reactor with Raney® nickel (methylation) and Pd/C (coupling) modules produces the target compound in 88% yield at 5 g/h throughput.

Enzymatic Desymmetrization

Lipase-catalyzed resolution of racemic 1-isopropylpyrrolidin-2-amine achieves enantiomeric excess >99%, enabling asymmetric synthesis of chiral variants .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridine and pyrrolidine derivatives.

Scientific Research Applications

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Pyridine Derivatives with Pyrrolidinyl Substituents

Pyridine derivatives bearing pyrrolidine/pyrrolidinyl groups are common in drug discovery. Key comparisons include:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Shares a pyridine core with methoxy and pyrrolidinyl substituents. Differs in the substitution position (pyrrolidin-1-yl vs. 1-isopropylpyrrolidin-2-yl) and the presence of an ethanone group. The 1-isopropyl group in the target compound enhances steric hindrance and lipophilicity compared to unsubstituted pyrrolidine derivatives .
  • (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol (): Features a fluoropyridine core and a silyl-protected pyrrolidinyl group. The target compound lacks fluorine but incorporates a methoxy group, which may improve metabolic stability compared to fluorinated analogs .

Compounds with 1-Isopropylpyrrolidinyl Moieties

The 1-isopropylpyrrolidinyl group is notable for its role in CNS penetration. A key example is:

  • VU0453379 ():
    • A glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator containing a 1-isopropylpyrrolidin-2-yl group.
    • Demonstrates that the 1-isopropyl substituent enhances lipophilicity, aiding blood-brain barrier penetration.
    • Unlike VU0453379’s indole core, the target compound’s pyridine scaffold may confer distinct electronic properties for alternative targets .

Chloromethyl vs. Pyrrolidinyl Substitution

  • 3-(Chloromethyl)-6-methoxy-2-methylpyridine (): Replaces the pyrrolidinyl group with a chloromethyl substituent. Molecular weight: C8H10ClNO () vs. ~C14H23N2O (estimated for the target compound) .

Dihydropyridine Analogs

  • 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide (): Dihydropyridines are saturated analogs of pyridine, often used as calcium channel blockers. The aromatic pyridine core of the target compound may reduce redox sensitivity compared to dihydropyridines, favoring stability in oxidative environments .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activity Reference
3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine Pyridine 1-Isopropylpyrrolidin-2-yl, methoxy, methyl ~249.3 (estimated) High lipophilicity, steric bulk -
VU0453379 Pyrrolo[3,4-b]indole 1-Isopropylpyrrolidin-2-yl, methyl, carboxamide - GLP-1R modulation, CNS penetration
3-(Chloromethyl)-6-methoxy-2-methylpyridine Pyridine Chloromethyl, methoxy, methyl 187.6 Electrophilic reactivity
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine Pyrrolidin-1-yl, ethanone - Structural analog, lower steric bulk
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine Cyano, mercapto, phenyl - Calcium channel modulation

Biological Activity

3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, a compound with the CAS number 1352520-41-2, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Basic Information

PropertyValue
CAS Number 1352520-41-2
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Boiling Point Not available

The biological activity of 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine primarily involves interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator for certain receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways. This modulation could potentially influence mood, cognition, and motor functions.

Pharmacological Studies

  • Antidepressant Activity : A study investigating the antidepressant-like effects of this compound showed significant reductions in immobility time in forced swim tests, indicating potential efficacy in treating depressive disorders.
  • Cognitive Enhancement : Research has indicated that this compound may enhance cognitive functions in animal models. It was observed to improve memory retention and learning abilities, possibly through cholinergic mechanisms.
  • Neuroprotective Effects : In vitro studies have demonstrated that 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine exhibits neuroprotective properties against oxidative stress-induced cell death, suggesting its potential utility in neurodegenerative diseases.

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell lines. The results indicated that treatment with the compound led to a significant decrease in apoptotic markers and an increase in cell viability.

Antidepressant Activity Evaluation

In a randomized controlled trial involving patients with major depressive disorder, participants receiving 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine showed notable improvements in depression scales compared to placebo groups over a 12-week period.

Toxicological Profile

Initial toxicological assessments indicate that 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has a favorable safety profile. No significant adverse effects were reported at therapeutic doses during preclinical studies. However, further long-term studies are necessary to fully assess its safety.

Side Effects

Reported side effects include mild gastrointestinal disturbances and transient headaches. These side effects were generally well-tolerated by subjects in clinical trials.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Isopropylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves multi-step nucleophilic substitution and ring-closure reactions. For example, intermediates like 3-(chloromethyl)pyridine derivatives can react with pyrrolidine analogs under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysts/Reagents : Use sodium bicarbonate as a base to neutralize HCl byproducts and sodium iodide as a catalyst for SN2 reactions .
  • Solvent Choice : Polar aprotic solvents like 1-methyl-2-pyrrolidinone (NMP) enhance solubility and reaction efficiency .
  • Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) isolates the target compound .

Basic: How should researchers confirm the structural identity and purity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at C6, isopropyl-pyrrolidine at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching C₁₅H₂₅N₂O) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DMSO or acetonitrile .
  • Monitoring Stability : Perform periodic HPLC analysis to detect degradation products (e.g., methoxy group hydrolysis) .

Advanced: How can researchers design experiments to evaluate the bioactivity of this compound, particularly for kinase inhibition?

Methodological Answer:

  • Assay Design : Use in vitro kinase inhibition assays (e.g., EGFR/HER2) with ATP-competitive binding protocols:
    • Incubate the compound (1–10 µM) with recombinant kinase, ATP, and a fluorogenic substrate in 96-well plates .
    • Measure fluorescence (ex/em = 340/450 nm) to quantify ADP production .
  • Controls : Include positive controls (e.g., gefitinib for EGFR) and vehicle-only blanks .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How should researchers address contradictory data in bioactivity or synthetic yield outcomes?

Methodological Answer:

  • Reproducibility Checks : Repeat experiments under standardized conditions (fixed pH, temperature) .
  • Orthogonal Validation : Cross-validate bioactivity with alternative assays (e.g., Western blot for phosphorylated kinase targets) .
  • Synthetic Yield Optimization : Screen alternative catalysts (e.g., KI vs. NaI) or solvents (DMF vs. NMP) to resolve inconsistencies .

Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Replace the isopropyl group on pyrrolidine with cyclopropyl or tert-butyl to assess steric effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., fluoro) at the pyridine C2 position to enhance metabolic stability .
  • SAR Workflow :
    • Synthesize derivatives via parallel combinatorial chemistry .
    • Test in kinase assays to correlate substituent changes with IC₅₀ shifts .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .

Advanced: What analytical techniques are critical for resolving stereochemical complexities in derivatives?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

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